molecular formula C10H14ClN3O B7897449 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol

Cat. No.: B7897449
M. Wt: 227.69 g/mol
InChI Key: NGHFBOJVAVGNKU-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a chloromethylpyrimidine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials, such as 4-chloro-5-methylpyrimidine, with reagents like piperidine under controlled conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced through various methods, including oxidation reactions using oxidizing agents like sodium hypochlorite or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine: This compound is similar in structure but has an amine group instead of a hydroxyl group.

    1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-ol: This compound has a hydroxyl group at a different position on the piperidine ring.

Uniqueness

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position of the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-12-10(13-9(7)11)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHFBOJVAVGNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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